molecular formula C11H15N5O3S2 B2772521 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 2034358-84-2

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2772521
CAS No.: 2034358-84-2
M. Wt: 329.39
InChI Key: NLSOEKKMGHLCPG-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide is a compound that falls into the category of sulfonamides. These compounds are known for their diverse range of applications, particularly in medicinal chemistry. The presence of triazine and thiophene rings within its structure indicates potential reactivity and functionality in various chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide involves multiple steps, often starting from readily available precursors. A common route might involve:

  • Formation of the Triazine Ring: : This can be achieved through the reaction of cyanuric chloride with dimethylamine and methanol under basic conditions to introduce the dimethylamino and methoxy groups.

  • Attachment of the Thiophene Group: : This step typically involves a nucleophilic substitution reaction where thiophene-2-sulfonamide is introduced to the triazine intermediate in the presence of a strong base like sodium hydride.

  • Final Coupling Step: : The final product is achieved by coupling the intermediate with a suitable electrophile to introduce the sulfonamide linkage under controlled conditions.

Industrial Production Methods

Industrial production may scale these reactions using continuous flow processes, ensuring high yield and purity. Parameters such as reaction temperature, solvent choice, and the concentration of reagents are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide undergoes several types of reactions:

  • Substitution Reactions: : The triazine ring is prone to nucleophilic substitution reactions due to the electron-withdrawing nature of the substituents.

  • Oxidation/Reduction Reactions: : The thiophene ring can undergo oxidation, forming sulfoxides or sulfones under oxidative conditions.

  • Hydrolysis: : The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

  • Oxidizing Agents: : Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used for the oxidation of the thiophene ring.

  • Bases: : Sodium hydride or sodium methoxide are typically used in nucleophilic substitution reactions involving the triazine ring.

  • Acids/Bases for Hydrolysis: : Strong acids like hydrochloric acid or bases like sodium hydroxide can be employed in hydrolysis reactions.

Major Products Formed

  • Sulfoxides/Sulfones: : Oxidation of the thiophene ring results in the formation of sulfoxides or sulfones.

  • Substituted Triazine Derivatives: : Various nucleophiles can replace the methoxy or dimethylamino groups in the triazine ring.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound can serve as a ligand in catalytic processes due to the electron-rich nature of the triazine and thiophene rings.

  • Material Science: : Its unique structure makes it a candidate for use in the development of novel polymers or organic materials.

Biology and Medicine

  • Antimicrobial Agents: : Sulfonamides are well-known for their antimicrobial properties, and this compound may exhibit similar effects.

  • Enzyme Inhibition: : It may act as an inhibitor for certain enzymes, making it a potential therapeutic agent in treating diseases.

Industry

  • Dye and Pigment Production: : The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

  • Electronics: : Its structural features could be exploited in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

  • Sulfanilamide: : Known for its antibacterial properties.

  • Chlorotriazine Compounds: : Often used in dyes and herbicides.

  • Thiophene Sulfonamides: : Known for their role in various pharmaceutical applications.

Uniqueness

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide stands out due to its combination of a triazine ring with a thiophene sulfonamide, offering a unique blend of reactivity and functionality not commonly found in single compounds.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S2/c1-16(2)10-13-8(14-11(15-10)19-3)7-12-21(17,18)9-5-4-6-20-9/h4-6,12H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSOEKKMGHLCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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